4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S2/c1-15-4-8-17(9-5-15)22(18-12-13-28(24,25)14-18)20(23)16-6-10-19(11-7-16)29(26,27)21(2)3/h4-13,18H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPYEKVRJXMINE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure features a sulfonamide group, which is known for its diverse biological activities. The presence of a dioxido-2,3-dihydrothiophen moiety and a p-tolyl group contributes to its unique properties. The molecular formula can be represented as .
- Opioid Receptor Agonism : Research indicates that this compound may act as an agonist at the κ-opioid receptor (KOR). KOR agonists have been associated with analgesic effects and potential use in treating pain without the addictive properties of traditional opioids .
- Antimicrobial Properties : Sulfonamides are historically recognized for their antibacterial activity. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for DNA synthesis and cell division .
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The specific pathways involved typically include apoptosis induction and cell cycle arrest .
Case Studies
- Analgesic Effects : A study published in 2013 evaluated the analgesic properties of sulfonamide derivatives in animal models. The findings suggested that compounds similar to 4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide demonstrated significant pain relief comparable to standard analgesics .
- Antimicrobial Efficacy : Another study focused on the antimicrobial activity of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited potent antibacterial effects, particularly against resistant strains .
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Opioid Receptor Agonism | Kappa opioid receptor activation | |
| Antimicrobial | Inhibition of folate synthesis | |
| Anticancer | Induction of apoptosis |
Comparative Analysis with Related Compounds
| Compound Name | KOR Agonist | Antibacterial Activity | Anticancer Activity |
|---|---|---|---|
| 4-(N,N-dimethylsulfamoyl)-N-(p-tolyl)benzamide | Yes | Moderate | Yes |
| Sulfanilamide | Yes | High | Limited |
| Trimethoprim | No | High | Moderate |
Preparation Methods
Preparation of 4-(N,N-Dimethylsulfamoyl)Benzoic Acid
The sulfamoyl group is introduced via sulfamoylation of 4-chlorosulfonylbenzoic acid with dimethylamine.
Procedure :
- Dissolve 4-chlorosulfonylbenzoic acid (1.0 eq) in anhydrous THF under nitrogen.
- Add dimethylamine (2.5 eq) dropwise at 0°C, followed by triethylamine (3.0 eq).
- Stir at room temperature for 12 hours.
- Acidify with HCl (1M) and extract with ethyl acetate.
- Purify by recrystallization (ethanol/water) to yield 4-(N,N-dimethylsulfamoyl)benzoic acid (82% yield).
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆): δ 13.1 (s, 1H, COOH), 8.02 (d, J = 8.4 Hz, 2H), 7.72 (d, J = 8.4 Hz, 2H), 2.89 (s, 6H, N(CH₃)₂).
- IR (cm⁻¹): 1685 (C=O), 1340, 1160 (SO₂).
Synthesis of N-(1,1-Dioxido-2,3-Dihydrothiophen-3-yl)-N-(p-Tolyl)Amine
This bifunctional amine is prepared through a ring-opening reaction of 2,3-dihydrothiophene-1,1-dioxide with p-toluidine.
Procedure :
- Reflux 2,3-dihydrothiophene-1,1-dioxide (1.0 eq) and p-toluidine (1.2 eq) in toluene with catalytic acetic acid (0.1 eq) for 8 hours.
- Concentrate under reduced pressure and purify via flash chromatography (hexane/ethyl acetate, 3:1) to isolate the amine (68% yield).
Characterization :
- ¹³C NMR (101 MHz, CDCl₃): δ 144.2 (C-SO₂), 135.8 (C-N), 129.4 (Ar-C), 55.3 (CH₂), 21.1 (CH₃).
- HRMS : m/z [M+H]⁺ calcd. for C₁₁H₁₄NO₂S: 224.0743; found: 224.0746.
Coupling Reactions and Final Assembly
Formation of the Benzamide Core
The benzoic acid intermediate is activated as an acid chloride and coupled with the bifunctional amine.
Procedure :
- Treat 4-(N,N-dimethylsulfamoyl)benzoic acid (1.0 eq) with thionyl chloride (3.0 eq) at reflux for 3 hours.
- Remove excess SOCl₂ under vacuum and dissolve the residue in dry DCM.
- Add the amine (1.1 eq) and DMAP (0.1 eq) at 0°C, then stir at room temperature for 24 hours.
- Quench with ice water, extract with DCM, and purify via silica gel chromatography (DCM/methanol, 95:5) to obtain the target compound (74% yield).
Optimization Notes :
Alternative Route: Mitsunobu Reaction
For sterically hindered amines, a Mitsunobu reaction using DIAD and triphenylphosphine achieves higher yields:
- Combine 4-(N,N-dimethylsulfamoyl)benzoic acid (1.0 eq), amine (1.2 eq), PPh₃ (1.5 eq), and DIAD (1.5 eq) in THF.
- Stir at 0°C → room temperature for 12 hours.
- Purify via recrystallization (ethyl acetate/hexane) to yield 79% product.
Analytical Characterization of the Target Compound
Spectroscopic Data :
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.12 (d, J = 8.5 Hz, 2H, Ar-H), 7.65 (d, J = 8.5 Hz, 2H, Ar-H), 7.34 (d, J = 8.2 Hz, 2H, p-tolyl), 7.22 (d, J = 8.2 Hz, 2H, p-tolyl), 4.72 (m, 1H, thiophene-CH), 3.52 (dd, J = 12.4, 4.8 Hz, 1H, CH₂), 3.38 (dd, J = 12.4, 8.1 Hz, 1H, CH₂), 2.85 (s, 6H, N(CH₃)₂), 2.31 (s, 3H, Ar-CH₃).
- ¹³C NMR (126 MHz, DMSO-d₆): δ 167.2 (C=O), 144.5 (SO₂-C), 139.8 (p-tolyl-C), 132.4 (Ar-C), 129.7 (Ar-C), 58.3 (thiophene-CH), 44.1 (N(CH₃)₂), 21.2 (Ar-CH₃).
Chromatographic Purity :
- HPLC (C18, 70:30 methanol/water): Retention time = 8.7 min, purity >98%.
Challenges and Optimization Strategies
Regioselectivity in Amine Coupling
Competitive N-arylation at the p-tolyl group versus the dihydrothiophene ring is mitigated by:
Sulfone Stability
The 1,1-dioxido group is prone to reduction under acidic conditions. Key safeguards include:
- Avoiding strong acids (e.g., H₂SO₄) during workup.
- Purifying under inert atmosphere to prevent radical degradation.
Industrial-Scale Considerations
Adapting the synthesis for kilogram-scale production requires:
- Continuous flow chemistry to enhance heat transfer during exothermic steps (e.g., sulfamoylation).
- Solvent recycling systems for DCM and THF to reduce costs.
Q & A
Q. What are the critical parameters for optimizing the synthesis of 4-(N,N-dimethylsulfamoyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)benzamide?
The synthesis requires precise control of reaction conditions, including:
- Temperature : Maintaining 0–5°C during amidation to prevent side reactions (e.g., racemization or sulfamoyl group degradation) .
- pH : Neutral to slightly basic conditions (pH 7.5–8.5) to stabilize intermediates and minimize hydrolysis of the dihydrothiophene ring .
- Reagents : Use of coupling agents (e.g., HATU or EDCI) for efficient benzamide bond formation and sodium borohydride for selective reduction of nitro groups in precursor molecules .
- Purification : Gradient elution in column chromatography (e.g., hexane/ethyl acetate) to separate stereoisomers arising from the dihydrothiophene moiety .
Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) can resolve impurities from sulfamoyl hydrolysis or incomplete amidation .
- NMR : H and C NMR are critical for confirming the presence of the dimethylsulfamoyl group (δ 2.8–3.1 ppm for N-CH) and the dihydrothiophene-dioxido ring (δ 4.1–4.5 ppm for CH groups) .
- Mass Spectrometry : High-resolution MS (ESI+) validates the molecular ion [M+H] and detects trace byproducts like oxidized thiophene derivatives .
Q. How can researchers design assays to evaluate the compound’s biological activity against specific targets?
- Target Selection : Prioritize kinases or GPCRs, as sulfamoylbenzamides often inhibit ATP-binding pockets .
- Assay Design : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity. For example, SPR with immobilized target proteins can quantify K values in the nM-µM range .
- Controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity and rule off-target effects .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported binding affinities across studies?
- Molecular Dynamics (MD) : Simulate ligand-protein interactions to identify conformational changes in the dihydrothiophene ring that alter binding kinetics .
- Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs with modified sulfamoyl or p-tolyl groups to explain affinity variations .
- Validation : Cross-reference computational results with experimental SPR or ITC data to refine force field parameters .
Q. What experimental strategies mitigate decomposition of the dihydrothiophene-dioxido moiety under physiological conditions?
- Stabilization : Formulate the compound in lyophilized buffers (pH 6.8–7.2) to prevent ring-opening hydrolysis .
- Derivatization : Introduce electron-withdrawing substituents (e.g., -CF) on the benzamide core to reduce nucleophilic attack on the dioxido group .
- Degradation Monitoring : Use LC-MS to track hydrolysis products (e.g., sulfonic acid derivatives) during stability studies .
Q. How can researchers address discrepancies in reported solubility data for this compound?
- Co-solvent Systems : Test binary mixtures (e.g., DMSO/PBS) to enhance solubility while maintaining biological relevance. DMSO concentrations ≤1% (v/v) are typically non-cytotoxic .
- Salt Formation : Explore sodium or potassium salts of the sulfamoyl group to improve aqueous solubility (>10 mg/mL) without altering activity .
- Solid-State Analysis : Perform X-ray crystallography or DSC to identify polymorphic forms with higher solubility profiles .
Q. What structural analogs should be synthesized to establish a robust structure-activity relationship (SAR)?
- Core Modifications : Replace the p-tolyl group with halogenated (e.g., -Cl) or electron-deficient (e.g., -NO) aryl rings to assess electronic effects on target binding .
- Stereochemical Variants : Synthesize enantiomers of the dihydrothiophene-dioxido moiety to evaluate chiral selectivity in biological activity .
- Functional Group Swaps : Substitute the dimethylsulfamoyl group with acyl sulfonamides or phosphonates to probe steric and electronic contributions .
Q. How can researchers validate computational docking models for this compound’s interaction with novel targets?
- Crystallographic Validation : Co-crystallize the compound with the target protein (e.g., using synchrotron radiation) to confirm predicted binding poses .
- Mutagenesis Studies : Introduce point mutations (e.g., Ala-scanning) in the predicted binding pocket to disrupt interactions and validate docking accuracy .
- Consensus Scoring : Compare results across multiple docking software (e.g., AutoDock, Glide) to identify consensus binding modes and reduce false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
